molecular formula C12H17NO2S B448070 Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351980-88-6

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B448070
CAS No.: 351980-88-6
M. Wt: 239.34g/mol
InChI Key: OAGCBMZNJLDSNV-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl ester group at the 3-position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor to introduce the acyl group.

    Reduction: The acyl group is then reduced to form the corresponding alkane.

These reactions are carried out under specific conditions, such as the use of catalysts like aluminum chloride for Friedel-Crafts acylation and reducing agents like lithium aluminum hydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-7-4-5-8-9(6-7)16-11(13)10(8)12(14)15-2/h7H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCBMZNJLDSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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